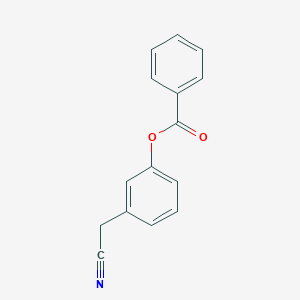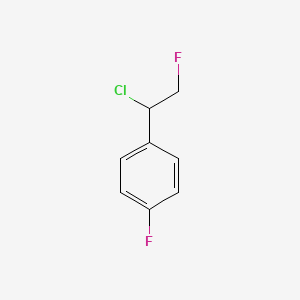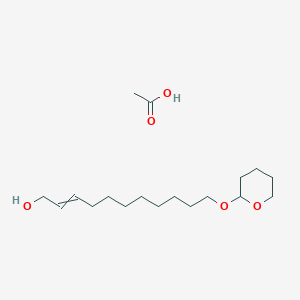![molecular formula C17H20N2O2 B14310009 4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine CAS No. 115008-00-9](/img/structure/B14310009.png)
4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1,3-Dioxolan-2-yl)propyl]-4’-methyl-2,2’-bipyridine is an organic compound that features a bipyridine core with a dioxolane ring attached via a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Dioxolan-2-yl)propyl]-4’-methyl-2,2’-bipyridine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by acetalization of aldehydes or ketalization of ketones with ethylene glycol.
Attachment of the Propyl Linker: The propyl linker is introduced through a series of reactions involving halogenation and subsequent nucleophilic substitution.
Coupling with Bipyridine: The final step involves coupling the dioxolane-propyl intermediate with 4’-methyl-2,2’-bipyridine using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Dioxolan-2-yl)propyl]-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bipyridine core.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring can yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[3-(1,3-Dioxolan-2-yl)propyl]-4’-methyl-2,2’-bipyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Dioxolan-2-yl)propyl]-4’-methyl-2,2’-bipyridine involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can participate in various catalytic processes . The dioxolane ring may also play a role in stabilizing these complexes and enhancing their reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar ring structure but lacking the bipyridine core.
4-Methyl-2,2’-bipyridine: Lacks the dioxolane ring and propyl linker, making it less versatile in forming complexes.
Propiconazole: A triazole fungicide with a similar dioxolane ring but different functional groups and applications.
Uniqueness
4-[3-(1,3-Dioxolan-2-yl)propyl]-4’-methyl-2,2’-bipyridine is unique due to its combination of a bipyridine core and a dioxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
115008-00-9 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-[4-[3-(1,3-dioxolan-2-yl)propyl]pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C17H20N2O2/c1-13-5-7-18-15(11-13)16-12-14(6-8-19-16)3-2-4-17-20-9-10-21-17/h5-8,11-12,17H,2-4,9-10H2,1H3 |
InChI Key |
JKSJUJYQRLQIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)


![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)



![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)



![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)


